

Analytical methods for the characterization of 3-Chloroquinolin-8-amine

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Compound of Interest

Compound Name: 3-Chloroquinolin-8-amine

Cat. No.: B139885

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An In-Depth Guide to the Analytical Characterization of **3-Chloroquinolin-8-amine**

Introduction: The Analytical Imperative for 3-Chloroquinolin-8-amine

3-Chloroquinolin-8-amine is a substituted quinoline, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry and drug development.^[1] As a key building block and synthetic intermediate, the purity, identity, and stability of **3-Chloroquinolin-8-amine** are paramount to ensure the quality, safety, and efficacy of downstream products. Its molecular structure, featuring a chloro-substituted pyridine ring and an amino-substituted benzene ring, presents unique analytical challenges and opportunities.

This guide provides a comprehensive overview of robust analytical methods for the complete characterization of **3-Chloroquinolin-8-amine**. We move beyond mere protocols to explain the underlying principles and the rationale for methodological choices, empowering researchers, scientists, and drug development professionals to generate reliable and reproducible data. The core philosophy is one of orthogonal validation, where multiple, distinct analytical techniques are employed to build a self-validating and unambiguous profile of the molecule.^[1]

Physicochemical Properties of 3-Chloroquinolin-8-amine

Property	Value	Source
Molecular Formula	C ₉ H ₇ ClN ₂	[2][3]
Molecular Weight	178.62 g/mol	[2][3]
Monoisotopic Mass	178.02977 Da	[2]
Appearance	Solid (predicted)	[3]
Predicted XLogP3	2.6	[4]
CAS Number	139399-66-9	[3]

Part 1: Chromatographic Purity and Quantification

Chromatographic methods are the cornerstone for assessing the purity of chemical compounds and quantifying them in various matrices. For **3-Chloroquinolin-8-amine**, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer complementary insights.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the preferred method for purity assessment and routine quantification due to its versatility with a wide range of non-volatile and thermally sensitive compounds, which is characteristic of many quinoline derivatives.[5]

Causality Behind the Method: The use of a reversed-phase C18 column is standard for moderately polar aromatic compounds. The acidic mobile phase ensures that the basic amine group on the quinoline is consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times.[6] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. UV detection is ideal as the quinoline ring system is a strong chromophore.

Detailed Experimental Protocol: HPLC-UV Analysis

- Sample Preparation:
 - Accurately weigh approximately 10 mg of **3-Chloroquinolin-8-amine**.

- Dissolve in a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
- Perform serial dilutions with the same solvent to prepare working standards for a calibration curve (e.g., 100, 50, 25, 10, 1 µg/mL).
- Filter all solutions through a 0.45 µm syringe filter before injection.[\[7\]](#)
- Instrumentation and Conditions:
 - Instrument: A standard HPLC system equipped with a UV-Vis detector.
 - Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[\[5\]](#)
 - Mobile Phase: An isocratic or gradient mixture of Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile).[\[8\]](#)[\[9\]](#) A typical starting condition is 80% A / 20% B.
 - Flow Rate: 1.0 mL/min.[\[5\]](#)
 - Injection Volume: 10 µL.[\[9\]](#)
 - Column Temperature: 30 °C.
 - Detection Wavelength: 254 nm, or scan for maximum absorbance (e.g., 220-400 nm).[\[8\]](#)

Data Presentation: HPLC Parameters

Parameter	Recommended Setting	Rationale
Column	C18 Reversed-Phase, 250 x 4.6 mm, 5 µm	Excellent retention and separation for aromatic amines.
Mobile Phase	Acetonitrile / 0.1% Formic Acid in Water	Provides good peak shape and resolution.[8]
Detection	UV at 254 nm	High sensitivity due to the aromatic quinoline structure.
Flow Rate	1.0 mL/min	Standard flow for analytical scale columns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally powerful for identifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or precursors.[5] It combines the high-resolution separation of gas chromatography with the definitive identification power of mass spectrometry.

Causality Behind the Method: A low-polarity DB-5MS column is a robust, general-purpose choice for separating a wide range of analytes. The temperature program is designed to first elute highly volatile compounds at a low temperature before ramping up to elute the main analyte and any less volatile impurities. Electron Ionization (EI) is used as it creates reproducible fragmentation patterns that can be compared against spectral libraries for confident identification.

Detailed Experimental Protocol: GC-MS Analysis

- Sample Preparation:
 - Prepare a 1 mg/mL solution of **3-Chloroquinolin-8-amine** in a volatile solvent like methanol or dichloromethane.
 - Ensure the sample is fully dissolved.

- Instrumentation and Conditions:

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
- Column: DB-5MS (30 m × 0.25 mm × 0.25 μm) or equivalent.[7]
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector Temperature: 250 °C.
- Oven Program: Initial temperature 100°C, hold for 2 min. Ramp to 280°C at 15°C/min. Hold at 280°C for 5 min.[7]
- MS Transfer Line Temp: 280 °C.
- Ion Source Temp: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: 40 - 450 amu.

Data Presentation: GC-MS Parameters

Parameter	Recommended Setting	Rationale
Column	DB-5MS (or equivalent)	General purpose, provides good separation for a wide range of compounds.
Ionization	Electron Ionization (EI), 70 eV	Creates reproducible, searchable fragmentation patterns.
Scan Mode	Full Scan (40-450 amu)	Ideal for identifying unknown impurities.
Oven Program	Temperature ramp (e.g., 100-280°C)	Ensures elution of compounds with varying volatilities.

Part 2: Definitive Structural Elucidation

While chromatography indicates purity, spectroscopy provides irrefutable proof of the compound's chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural determination, providing detailed information about the carbon-hydrogen framework of a molecule.^[10]

Causality Behind the Method: Deuterated solvents like DMSO- d_6 or $CDCl_3$ are used because they do not produce interfering signals in the 1H NMR spectrum. Tetramethylsilane (TMS) is the universal reference standard (0 ppm). The distinct electronic environments of each proton and carbon atom in **3-Chloroquinolin-8-amine** result in a unique and predictable spectral fingerprint.

Detailed Experimental Protocol: NMR Analysis

- Sample Preparation:
 - Dissolve 5-10 mg of **3-Chloroquinolin-8-amine** in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6).
 - Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - Acquire 1H NMR and ^{13}C NMR spectra on a 400 MHz or higher field spectrometer.
 - Additional experiments like COSY, HSQC, and HMBC can be run to confirm assignments.

Data Interpretation and Predicted Spectra

- 1H NMR: The spectrum will show distinct signals for the aromatic protons on the quinoline core. Protons adjacent to the nitrogen and chlorine will be shifted downfield. The $-NH_2$ protons typically appear as a broad singlet. Based on analogous structures like 8-aminoquinoline and 3-chloroaniline, the aromatic protons are expected between 6.5 and 9.0 ppm.^{[11][12]}

- ^{13}C NMR: The spectrum should display 9 distinct signals for the 9 carbon atoms in the structure. Aromatic carbons typically resonate between 110 and 150 ppm.[13]

Table: Predicted Spectroscopic Data

Technique	Expected Observations	Inferred Structural Feature
^1H NMR	Signals between ~6.5-9.0 ppm; distinct coupling patterns (d, dd, s). Broad singlet for NH_2 .	Aromatic C-H protons on the quinoline skeleton. Amine group.
^{13}C NMR	9 signals in the aromatic region (~110-150 ppm).	Confirms the 9 unique carbon environments of the quinoline core.
FTIR	~3400-3300 cm^{-1} (doublet), ~1620 cm^{-1} , ~1580 cm^{-1} , ~750 cm^{-1}	N-H stretch (amine), C=N stretch, C=C stretch (aromatic), C-Cl stretch.[14] [15]
HRMS (ESI+)	$m/z = 179.0370$ $[\text{M}+\text{H}]^+$	Confirms elemental formula of $\text{C}_9\text{H}_7\text{ClN}_2$. [2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the functional groups present in a molecule.

Detailed Experimental Protocol: FTIR Analysis

- Sample Preparation:
 - Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Alternatively, mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent pellet.
- Data Acquisition:

- Record the spectrum from 4000 to 400 cm^{-1} .
- Collect a background spectrum first and subtract it from the sample spectrum.

Data Interpretation: The resulting spectrum should show characteristic absorption bands corresponding to the N-H bonds of the amine, the C=C and C=N bonds of the aromatic system, and the C-Cl bond.[15]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate mass measurement, which is used to confirm the elemental composition of the molecule.

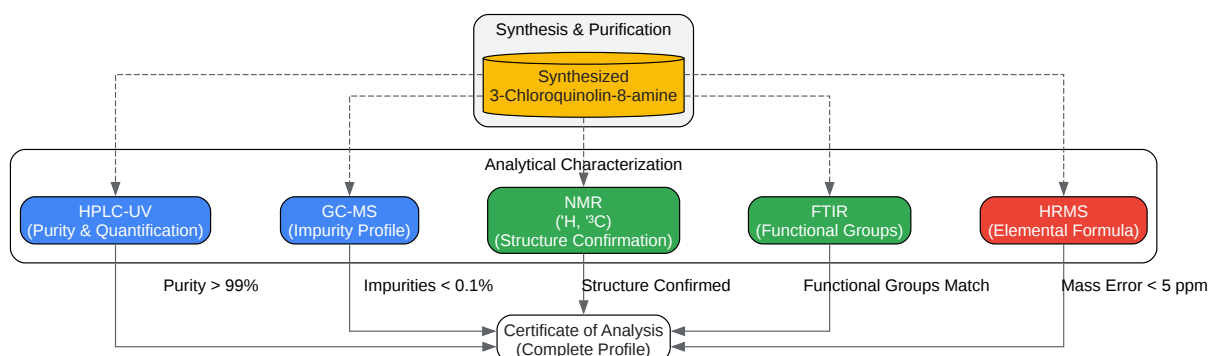
Detailed Experimental Protocol: HRMS Analysis

- Sample Preparation:
 - Prepare a dilute solution (~10 $\mu\text{g/mL}$) of the sample in an appropriate solvent like methanol or acetonitrile/water.
- Data Acquisition:
 - Infuse the sample into an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
 - Acquire the spectrum in positive ion mode.

Data Interpretation: The measured mass of the protonated molecule $[\text{M}+\text{H}]^+$ should match the theoretical calculated mass for $\text{C}_9\text{H}_8\text{ClN}_2^+$ within a narrow tolerance (typically < 5 ppm). The theoretical exact mass for $[\text{M}+\text{H}]^+$ is 179.0370.[2]

Part 3: Integrated Analytical Workflow

No single technique is sufficient for full characterization. True confidence comes from an integrated approach where the results from orthogonal methods corroborate one another.



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